molecular formula C12H17NO B15093132 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B15093132
M. Wt: 191.27 g/mol
InChI Key: XGZQDLDWMZNEHM-UHFFFAOYSA-N
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Description

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound with the molecular formula C12H17NO. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound features a propyl group attached to the fourth position of the dihydrobenzopyran ring and an amine group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a benzopyran derivative.

    Alkylation: The benzopyran derivative is alkylated with a propyl group using a suitable alkylating agent under basic conditions.

    Amination: The alkylated product is then subjected to amination to introduce the amine group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the propyl group, resulting in different biological activities.

    4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Contains a methyl group instead of a propyl group, leading to variations in its chemical properties.

Uniqueness

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of the propyl group, which can influence its lipophilicity and interaction with biological targets, potentially enhancing its biological activity compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-propyl-2,3-dihydrochromen-4-amine

InChI

InChI=1S/C12H17NO/c1-2-7-12(13)8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3

InChI Key

XGZQDLDWMZNEHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOC2=CC=CC=C21)N

Origin of Product

United States

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